7-bromo-5-iodo-1,2-benzothiazole
Übersicht
Beschreibung
7-bromo-5-iodo-1,2-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzo[d]isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-1,2-benzothiazole typically involves the halogenation of benzo[d]isothiazole derivatives. One common method includes the bromination and iodination of benzo[d]isothiazole using bromine and iodine reagents under controlled conditions. The reaction conditions often require the use of solvents like acetic acid or dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-5-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzo[d]isothiazoles
- Sulfoxides and sulfones
- Thiols and thioethers
Wissenschaftliche Forschungsanwendungen
7-bromo-5-iodo-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-bromo-5-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-benzo[d]isothiazole
- 7-Iodo-benzo[d]isothiazole
- Benzo[d]isothiazole-3-carboxylic acid
Comparison: 7-bromo-5-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C7H3BrINS |
---|---|
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
7-bromo-5-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |
InChI-Schlüssel |
BVWBDSMLSLKZDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NS2)Br)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.